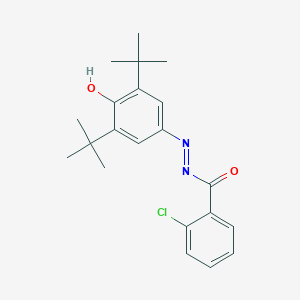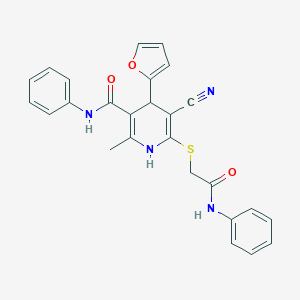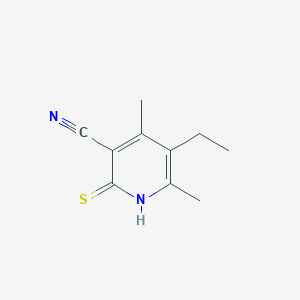![molecular formula C21H19NO4 B377606 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol](/img/structure/B377606.png)
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a phenol group attached to a substituted biphenyl ether, which includes a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-bromophenyl ether under basic conditions to form the nitrophenoxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the methylethyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the reagents used.
Scientific Research Applications
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxyphenyl moiety but differ in their triazole structure.
1-(4-Nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4g/mol |
IUPAC Name |
4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19NO4/c1-21(2,15-3-9-18(23)10-4-15)16-5-11-19(12-6-16)26-20-13-7-17(8-14-20)22(24)25/h3-14,23H,1-2H3 |
InChI Key |
KSBOJNMIXMQGEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377531.png)
![4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B377532.png)
![N'-{4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-4-methoxybenzohydrazide](/img/structure/B377533.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B377536.png)
![N-{2-(4-bromophenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-3-methylbenzamide](/img/structure/B377543.png)
![1-[4-(Dimethylamino)phenyl]-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B377545.png)

![2-{[6-amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B377549.png)

